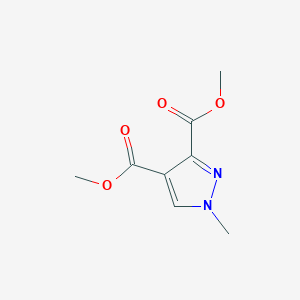![molecular formula C19H20BrN3O4 B10906862 4-Bromo-N~1~-(2-{2-[(E)-1-(2,4-dimethoxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide](/img/structure/B10906862.png)
4-Bromo-N~1~-(2-{2-[(E)-1-(2,4-dimethoxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N~1~-(2-{2-[(E)-1-(2,4-dimethoxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom attached to a benzamide structure, along with a hydrazino group and a dimethoxyphenyl moiety, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N~1~-(2-{2-[(E)-1-(2,4-dimethoxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide typically involves multi-step organic reactions The process begins with the bromination of benzamide to introduce the bromine atom This is followed by the formation of the hydrazino group through a condensation reaction with hydrazine derivatives
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N~1~-(2-{2-[(E)-1-(2,4-dimethoxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-N~1~-(2-{2-[(E)-1-(2,4-dimethoxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dimethoxyphenyl moiety may enhance the compound’s binding affinity and specificity for certain targets, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzamide: A simpler analog with a bromine atom attached to a benzamide structure.
4-Bromo-1,2-(methylenedioxy)benzene: Contains a bromine atom and a methylenedioxy group on a benzene ring.
2-Bromo-N-methylbenzamide: Features a bromine atom and a methyl group attached to a benzamide structure.
Uniqueness
4-Bromo-N~1~-(2-{2-[(E)-1-(2,4-dimethoxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazino group and the dimethoxyphenyl moiety sets it apart from simpler analogs, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20BrN3O4 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
4-bromo-N-[1-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C19H20BrN3O4/c1-12(22-19(25)13-4-7-15(20)8-5-13)18(24)23-21-11-14-6-9-16(26-2)10-17(14)27-3/h4-12H,1-3H3,(H,22,25)(H,23,24)/b21-11+ |
InChI Key |
HDGBWAJAXPHOHI-SRZZPIQSSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~4~,N'~5~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide](/img/structure/B10906781.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10906783.png)
![5-(2-chlorophenyl)-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one](/img/structure/B10906790.png)
![2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10906803.png)
![Bis[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] hexanedioate](/img/structure/B10906805.png)
![(2E)-3-(5-methylfuran-2-yl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B10906811.png)
![7-Tert-butyl-2-phenyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B10906815.png)
![2-[(4-ethoxyphenyl)amino]-N'-[(E)-pyridin-2-ylmethylidene]butanehydrazide](/img/structure/B10906829.png)
![2-(4-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B10906835.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide](/img/structure/B10906836.png)
![N'-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B10906838.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B10906848.png)
![2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B10906870.png)

